4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one
CAS No.: 100818-32-4
Cat. No.: VC21261614
Molecular Formula: C10H19BO3
Molecular Weight: 198.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100818-32-4 |
|---|---|
| Molecular Formula | C10H19BO3 |
| Molecular Weight | 198.07 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |
| Standard InChI | InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 |
| Standard InChI Key | LKTYRLPRDAUIDH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |
Introduction
Basic Properties and Identification
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is a boronic ester compound identified by the CAS number 100818-32-4. It consists of a boron atom incorporated into a tetramethyl-1,3,2-dioxaborolane ring structure attached to a butan-2-one moiety. The compound has gained attention in organic synthesis due to its stability and versatility in various chemical transformations, particularly those involving carbon-carbon bond formation.
The fundamental physical and chemical properties of this compound are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 100818-32-4 |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |
| Molecular Formula | C₁₀H₁₉BO₃ |
| Molecular Weight | 198.07 g/mol |
| InChI | InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 |
| InChI Key | LKTYRLPRDAUIDH-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |
This boronic ester is characterized by its specific structural arrangement, where the boron atom is bonded to a butan-2-one chain and incorporated into a cyclic structure with two oxygen atoms and four methyl groups . The tetramethyl-1,3,2-dioxaborolane (pinacol) group serves as a protecting group for the boronic acid functionality, providing enhanced stability compared to free boronic acids.
Chemical Structure and Reactivity
The chemical structure of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one features several key elements that determine its reactivity. The compound contains a butan-2-one chain with a ketone group at one end and a boron atom at the other, where the boron is incorporated into a dioxaborolane ring with four methyl substituents (the pinacol group) . This arrangement creates a molecule with dual reactivity: the electrophilic ketone and the nucleophilic boronate group.
Synthesis Methods
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one can be accomplished through several routes, with the borylation of α,β-unsaturated ketones being the most common approach. This section outlines the primary synthetic methodologies reported in the literature.
Catalytic Borylation of α,β-Unsaturated Ketones
The most frequently employed method involves the borylation of an α,β-unsaturated ketone (but-3-en-2-one) using bis(pinacolato)diboron as the boron source. This reaction is typically catalyzed by rhodium complexes, such as 2-((1,3-bis(N-butylimidazol-2-ylidene)phenylene)(dimethylamido)bis(iodo))rhodium(III) or its chloro analog. The general procedure involves:
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Combining the α,β-unsaturated ketone with bis(pinacolato)diboron
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Adding the rhodium catalyst
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Conducting the reaction in a solvent like ethanol
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Stirring the reaction mixture in a sealed tube at room temperature
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Purifying the product via silica gel chromatography
Hydroboration of Alkenes
An alternative synthetic approach involves the hydroboration of alkenes using pinacolborane in the presence of transition metal catalysts. This method typically requires:
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An appropriate alkene precursor
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Pinacolborane as the boron source
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A transition metal catalyst, often based on rhodium, iridium, or ruthenium
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Careful control of reaction conditions to ensure regioselectivity
The precise reaction conditions, including temperature, solvent choice, and catalyst loading, significantly influence the yield and selectivity of these synthetic routes.
Applications in Organic Synthesis
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one serves as a valuable building block in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its applications extend across several domains of synthetic chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. These reactions are typically catalyzed by palladium complexes and occur under basic conditions. The boronic ester functionality serves as a masked nucleophilic carbon, which can attack electrophilic centers after activation, typically through transmetallation with a transition metal catalyst.
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. The presence of both a ketone group and a boronic ester in the same molecule provides a platform for sequential functionalization, allowing for the construction of more complex structures through selective reactions at either functional group.
Functional Group Transformations
Beyond cross-coupling reactions, the boronic ester moiety can undergo various transformations, including:
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Oxidation to alcohols
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Conversion to other functional groups like amines through Chan-Lam coupling
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Homologation reactions to extend carbon chains
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Protodeboronation to form simple alkanes
These diverse transformations make 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one a versatile synthetic intermediate in organic chemistry.
Analytical Characterization
The characterization of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.
Spectroscopic Methods
Several spectroscopic techniques are employed for structural characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR provide detailed information about the molecular structure. Characteristic signals in ¹H NMR include those from the methyl groups of the dioxaborolane ring (typically around 1.2-1.3 ppm) and the methyl ketone (around 2.1-2.2 ppm).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula of the compound. The expected m/z value for the molecular ion of C₁₀H₁₉BO₃ is 198.07.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic absorption bands, including the C=O stretching of the ketone (typically around 1710-1720 cm⁻¹) and B-O stretching vibrations of the boronic ester.
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